2-Bromo-1-(isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(isoxazol-3-yl)ethanone is a chemical compound that features a bromine atom attached to an ethanone group, which is further connected to an isoxazole ring Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(isoxazol-3-yl)ethanone typically involves the bromination of 1-(isoxazol-3-yl)ethanone. One common method is the reaction of 1-(isoxazol-3-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(isoxazol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(isoxazol-3-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(isoxazol-3-yl)acetic acid.
Scientific Research Applications
2-Bromo-1-(isoxazol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(isoxazol-3-yl)ethanone largely depends on its specific application. In medicinal chemistry, it may act by interacting with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The isoxazole ring is known to interact with various molecular targets, including enzymes involved in inflammation and microbial growth.
Comparison with Similar Compounds
1-(Isoxazol-3-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(isoxazol-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-Fluoro-1-(isoxazol-3-yl)ethanone:
Uniqueness: 2-Bromo-1-(isoxazol-3-yl)ethanone is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry research.
Properties
IUPAC Name |
2-bromo-1-(1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQLLDXYAESSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855292-87-4 |
Source
|
Record name | 2-bromo-1-(1,2-oxazol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.